molecular formula C8H16ClNO B2460109 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride CAS No. 2551117-67-8

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride

Katalognummer: B2460109
CAS-Nummer: 2551117-67-8
Molekulargewicht: 177.67
InChI-Schlüssel: MRIRTBIPDRURFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride is a bicyclic spiro compound characterized by a 5-oxaspiro[3.4]octane core with a methanamine substituent at the 7-position, protonated as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO (based on structural analogs and supplier data), with a molecular weight of 193.68 g/mol . The spiro architecture consists of a three-membered and a four-membered ring sharing a single atom, with an oxygen atom in the larger ring. This structure confers rigidity and stereochemical uniqueness, making it valuable in medicinal chemistry as a building block for drug discovery .

Key structural attributes include:

  • SMILES: C1CC2(C1)CC(CO2)N.Cl
  • InChI Key: FOBOXLVXXYQTAK-UHFFFAOYSA-N (free base) .

Eigenschaften

IUPAC Name

5-oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-7-4-8(10-6-7)2-1-3-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIRTBIPDRURFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Structure: The spirocyclic structure can be synthesized through a [3+3] annulation reaction.

    Amination: The resulting spirocyclic intermediate is then subjected to amination to introduce the amine group at the desired position.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for the annulation and amination steps.

    Purification: Purification of the intermediate and final product through crystallization or chromatography.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced amine form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Reduced amine forms with increased hydrogen content.

    Substitution Products: Substituted amines with various functional groups attached to the nitrogen atom.

Wissenschaftliche Forschungsanwendungen

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Spiro Configuration Substituent(s) Key Features References
5-Oxaspiro[3.4]octan-7-ylmethanamine HCl C₈H₁₆ClNO 193.68 [3.4]octane Methanamine at C7 Rigid spiro core, oxygen in larger ring; discontinued commercial availability.
5-Oxaspiro[2.5]octan-8-ylamine HCl C₇H₁₄ClNO 179.65 [2.5]octane Amine at C8 Smaller spiro system ([2.5] vs. [3.4]); lower molecular weight.
5-Oxaspiro[2.4]heptan-2-amine HCl C₇H₁₄ClNO 179.65 [2.4]heptane Amine at C2 Reduced ring size (heptane vs. octane); impacts steric bulk.
6-Oxaspiro[3.5]nonan-7-ylmethanamine HCl C₉H₁₈ClNO 207.70 [3.5]nonane Methanamine at C7 Expanded spiro system ([3.5]nonane); higher lipophilicity.
2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine C₉H₁₇NO 155.24 [3.4]octane Ethylamine at C6 Free base with extended amine chain; liquid at room temperature.
5-Azaspiro[3.4]octan-7-ylmethanamine HCl C₈H₁₇ClN₂ 184.69 [3.4]octane Methanamine at C7, nitrogen Nitrogen replaces oxygen; alters hydrogen-bonding capacity.

Functional and Pharmacological Insights

(i) Spiro Ring Size and Heteroatom Effects

  • Oxygen vs.
  • Ring Size : Smaller spiro systems (e.g., [2.4]heptane) reduce steric hindrance but may compromise conformational rigidity compared to [3.4]octane .

(ii) Substituent Position and Chain Length

  • C7 vs.
  • Ethylamine vs. Methanamine : Ethylamine derivatives (e.g., 2-{5-oxaspiro[3.4]octan-6-yl}ethan-1-amine) offer flexibility in linker design for prodrugs or conjugates .

(iii) Commercial and Research Relevance

  • Discontinued Status: Both 5-Oxaspiro[3.4]octan-7-ylmethanamine HCl and its analog 6-oxaspiro[3.5]nonan-7-ylmethanamine HCl are marked as discontinued, likely due to niche applications or synthetic challenges .
  • Azaspiro Derivatives : Compounds like 5-benzyl-2,5-diazaspiro[3.4]octane diHCl remain in stock, highlighting demand for nitrogen-containing spirocycles in kinase or GPCR research .

Biologische Aktivität

5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride is a spirocyclic amine with significant potential in various biological applications. This compound, characterized by its unique spiro structure, has garnered attention for its diverse biological activities, including potential therapeutic effects in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H15NO·HCl
  • IUPAC Name : 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride
  • CAS Number : 2551117-67-8

The compound features a spirocyclic structure where a tetrahydrofuran ring is fused to a cyclopropane ring, contributing to its distinctive chemical properties and reactivity .

The biological activity of 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate these targets, leading to alterations in cellular processes and pathways associated with various biological effects .

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. In vitro assays have demonstrated that it can inhibit the proliferation of multiple cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Assay Type
A5496.75 ± 0.192D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
MRC-53.11 ± 0.262D

The data indicates that while the compound exhibits effectiveness against cancer cells, it also impacts normal lung fibroblasts (MRC-5), suggesting further optimization is necessary to enhance selectivity towards tumor cells .

Apoptosis Induction

A study demonstrated that the compound could induce apoptotic cell death in HeLa cancer cells, significantly blocking the cell cycle at the sub-G1 phase. This finding underscores its potential role in cancer therapy by promoting programmed cell death in malignant cells .

Antimicrobial Activity

In addition to its antitumor effects, preliminary investigations suggest promising antimicrobial activity against various bacterial strains, indicating a broader therapeutic potential for this compound beyond oncology .

Case Studies and Research Findings

Recent research has focused on the biological applications of this compound:

  • Study on Apoptosis Induction : This study indicated that treatment with 5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride resulted in significant apoptosis in HeLa cells.
  • Antimicrobial Efficacy : In vitro studies have shown that the compound exhibits activity against several bacterial strains, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride, and how can side-product formation be minimized?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via acid- or base-catalyzed cyclization of precursor amines or alcohols. Microwave-assisted synthesis and refluxing in anhydrous solvents (e.g., THF or DCM) are common for improved yield and selectivity. Side products, such as incomplete cyclization intermediates, can be minimized using chromatographic purification (e.g., flash column chromatography with silica gel) .

Q. How is the structural identity of 5-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the spirocyclic scaffold and amine hydrochloride moiety. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular ion peaks matching the theoretical mass (e.g., m/z ~177.6 for the free base). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of hydrochloride salt aerosols. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction kinetics for the synthesis of 5-Oxaspiro[3.4]octan-7-ylmethanamine hydrochloride be optimized under varying pH conditions?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. Adjust pH using buffered solutions (e.g., phosphate buffer at pH 7–9) to stabilize the amine group during cyclization. Data fitting to pseudo-first-order kinetics models can identify rate-limiting steps .

Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or ion channels) can predict binding affinities. Density Functional Theory (DFT) calculations assess electronic properties influencing pharmacokinetics, such as logP and pKa .

Q. How can contradictory NMR data for derivatives (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer : Variable-temperature NMR can distinguish dynamic effects (e.g., ring-flipping) from static stereochemical issues. Compare experimental data with simulated spectra from software like MestReNova or ACD/Labs. Isotopic labeling (e.g., ¹⁵N) may clarify amine proton environments .

Q. What strategies validate the mechanism of action in pharmacological studies?

  • Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled compounds) quantify receptor affinity. Knockout cell lines or CRISPR-edited models can confirm target specificity. Parallel artificial membrane permeability assays (PAMPA) evaluate blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.